Azastene

Descripción

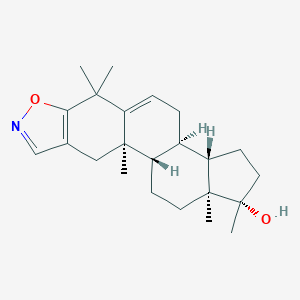

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2R,13R,14S,17S,18S)-2,9,9,17,18-pentamethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,10-trien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO2/c1-20(2)18-7-6-15-16(21(18,3)12-14-13-24-26-19(14)20)8-10-22(4)17(15)9-11-23(22,5)25/h7,13,15-17,25H,6,8-12H2,1-5H3/t15-,16+,17+,21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLOCHLTNQDFFS-BESJYZOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCC3C4CCC(C4(CCC3C2(CC5=C1ON=C5)C)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC=C4[C@@]3(CC5=C(C4(C)C)ON=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801180403 | |

| Record name | (17beta)-4,4,17-Trimethylandrosta-2,5-dieno[2,3-d]isoxazol-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801180403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13074-00-5 | |

| Record name | (17β)-4,4,17-Trimethylandrosta-2,5-dieno[2,3-d]isoxazol-17-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azastene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17beta)-4,4,17-Trimethylandrosta-2,5-dieno[2,3-d]isoxazol-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801180403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZASTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XA84ITL1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of Azastene

Synthetic Pathways for Azastene

The synthesis of this compound involves a series of complex chemical reactions to construct its unique steroidal framework incorporating a nitrogen-containing heterocycle. Key steps include specific alkylation and formylation reactions and the crucial formation of the isoxazole (B147169) ring system.

Alkylation and Formylation Reactions in this compound Synthesis

Alkylation and formylation are fundamental reactions in organic synthesis used to introduce alkyl and formyl groups, respectively, into a molecule. In the context of synthesizing steroid-like structures, Friedel-Crafts alkylation is a classic example of an electrophilic aromatic substitution reaction. This reaction typically involves reacting an alkyl halide with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid assists in the formation of a carbocation from the alkyl halide, which then acts as an electrophile and is attacked by the nucleophilic aromatic ring.

While direct application to a steroidal core can be complex, these principles are used to modify precursors. For instance, a carbocation can be generated from an alkene and an acid, which then alkylates a suitable position on a steroid precursor. A critical consideration in these reactions is the potential for carbocation rearrangements, where a less stable carbocation rearranges to a more stable one (e.g., via a hydride shift), potentially leading to a mixture of products.

Formylation, the introduction of a formyl group (-CHO), can be achieved through various methods. These reactions are crucial for building up the carbon framework necessary for subsequent cyclization steps in the synthesis of complex heterocyclic systems attached to the steroid.

Formation of the Isoxazole Ring System in this compound

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom adjacent to each other. The construction of this ring onto a steroidal scaffold is a key feature of this compound synthesis. A common and effective method for forming an isoxazole ring is the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). The reaction proceeds via condensation and subsequent cyclization to yield the isoxazole ring.

Another powerful method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nanobioletters.com This reaction is highly efficient and allows for the creation of substituted isoxazoles with a high degree of control over the regiochemistry. organic-chemistry.org In the synthesis of an this compound-type molecule, a steroid precursor would need to be functionalized with either an alkyne or a nitrile oxide group to participate in this cycloaddition. For example, a terminal alkyne on the steroid backbone can react with an in situ generated nitrile oxide to form the desired 3,5-disubstituted isoxazole ring. organic-chemistry.org The metabolic opening of the isoxazole ring is a known biotransformation pathway for some drugs, highlighting the ring's significance in medicinal chemistry. researchgate.net

Exploration of Aza-Steroid Synthesis and Analogues

The synthesis of aza-steroids is a broad and active area of research, driven by the diverse biological activities these compounds exhibit. nih.gov The introduction of nitrogen atoms or entire heterocyclic rings into the steroidal skeleton can dramatically alter the molecule's pharmacological properties. themedicon.comresearchgate.net

Methodologies for Incorporating Nitrogen-Containing Heterocycles into Steroidal Skeletons

Numerous synthetic strategies have been developed to fuse or attach nitrogen-containing heterocycles to the steroid framework. researchgate.netnih.gov These modifications can be made on various rings of the steroid nucleus (A, B, C, or D) to generate a wide array of analogues. researchgate.netnih.gov

Common methodologies include:

Condensation Reactions: Reacting keto-steroids with various nitrogen-containing reagents is a straightforward approach. For example, reacting a steroidal ketone with hydrazines can yield pyrazole-fused steroids, while reactions with hydroxylamine produce oximes that can be further cyclized. nih.gov

Multi-component Reactions: Reactions like the Gewald 3-component reaction can be used to construct fused thiophenes, and similar principles can be applied to create nitrogenous heterocycles. researchgate.net

Cycloaddition Reactions: As mentioned for isoxazoles, cycloaddition reactions are a powerful tool for building heterocyclic rings onto the steroid.

Ring Expansion/Contraction and Rearrangement: Chemical transformations that alter the core steroidal rings can be employed to introduce nitrogen atoms, for example, through Beckmann rearrangement of steroidal oximes.

The incorporation of these heterocycles often leads to compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities. themedicon.comresearchgate.net

| Methodology | Steroid Precursor | Reagents | Resulting Heterocycle |

| Condensation | Keto-steroid | Hydrazine/Hydroxylamine | Pyrazole/Isoxazole |

| Beckmann Rearrangement | Steroidal Oxime | Acid Catalyst (e.g., SOCl₂) | Lactam (Aza-steroid) |

| Cycloaddition | Steroid with Alkyne | Nitrile Oxide | Isoxazole |

| Multi-component | Keto-steroid | Activated Nitrile, Sulfur | Aminothiophene |

Synthesis of Related Steroidal Oximes and Cyanoketones with Potential Biological Activity

Steroidal oximes and cyanoketones are important intermediates and are also investigated for their own biological activities. nih.govnih.gov

Steroidal Oximes: The most common method for synthesizing steroidal oximes is the condensation reaction of a steroidal ketone with hydroxylamine hydrochloride. encyclopedia.pubmdpi.com This reaction is typically carried out in the presence of a base, such as 2,4,6-trimethylpyridine (TMP), which acts as a solvent and acid scavenger. nih.gov The reaction is generally high-yielding, with reported yields ranging from 42% to 96% depending on the specific steroidal ketone used. nih.gov The position of the oxime group on the steroid scaffold can significantly influence the compound's biological activity. nih.gov

Steroidal α,β-Unsaturated Cyanoketones: These compounds can be synthesized from steroidal oximes through a process known as Beckmann fragmentation. When an appropriate steroidal oxime is treated with a reagent like thionyl chloride (SOCl₂), instead of the expected Beckmann rearrangement to a lactam, fragmentation of the C-C bond alpha to the oxime can occur, leading to the formation of a nitrile group and a cleaved ring system, often resulting in an α,β-unsaturated cyanoketone (B1222219). nih.govnih.gov For example, a new spirostanic α,β-unsaturated cyanoketone was synthesized from a diosgenin-derived oxime with a 62% yield using this method. nih.gov

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Steroidal Ketones | NH₂OH·HCl, TMP | Steroidal Oximes | 42-96 | nih.govnih.gov |

| Steroidal Oxime | SOCl₂, THF | α,β-Unsaturated Cyanoketone | 62 | nih.govnih.gov |

Strategies for Structural Modification of this compound and its Derivatives

Structural modification of a lead compound like this compound is a key strategy in drug discovery to optimize its activity, selectivity, and pharmacokinetic properties. researchgate.net Introducing various functional groups or altering the heterocyclic moiety can lead to the development of more potent and selective drug candidates. nih.govnih.gov

Key strategies for modification include:

Substitution on the Heterocyclic Ring: Adding substituents to the isoxazole ring of this compound can modulate its electronic properties and steric profile, influencing how it interacts with biological targets.

Modification of the Steroid Core: Introducing functional groups such as hydroxyl, keto, or halogen atoms at various positions on the steroid nucleus can significantly impact biological activity.

Alteration of the A-Ring: For steroids with hormonal activity, modifying the A-ring (e.g., creating aromatic A-ring derivatives) can fine-tune their interaction with specific receptors.

Side-Chain Modification: Altering the side chain at the C-17 position is a classic strategy in steroid chemistry to change the pharmacological profile of the molecule.

These modifications aim to explore the structure-activity relationship (SAR), providing valuable insights for designing new analogues with improved therapeutic profiles. researchgate.net

Molecular Mechanism of Action of Azastene

Competitive Inhibition of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) by Azastene

This compound acts as a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.org This enzyme is a critical component in the biosynthesis of all classes of steroid hormones. The inhibitory concentration (IC50) of this compound for 3β-HSD has been reported to be 1 μM. wikipedia.org As a competitive inhibitor, this compound binds to the active site of the 3β-HSD enzyme, thereby preventing the binding of its natural substrates. This direct competition effectively blocks the enzymatic conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-ketosteroids, a crucial step in the formation of biologically active steroid hormones.

The inhibition of 3β-HSD by this compound has been demonstrated to be a reversible process. This is a key aspect of its mechanism, as the interruption of pregnancy in animal models could be prevented by the concurrent administration of progesterone, indicating that the effects of this compound can be overcome by supplying the downstream product of the inhibited enzyme. nih.gov

Disruption of Endogenous Steroid Hormone Biosynthesis Pathways

By inhibiting 3β-HSD, this compound effectively creates a bottleneck in the steroidogenic pathway, leading to a significant reduction in the production of all downstream steroid hormones.

The most immediate and pronounced effect of this compound's inhibition of 3β-HSD is the sharp decline in the production of progesterone. wikipedia.orgnih.gov Progesterone is synthesized from pregnenolone in a reaction catalyzed by 3β-HSD. By blocking this conversion, this compound leads to a rapid and significant decrease in circulating progesterone levels.

In vivo studies have provided compelling evidence for this effect. Oral administration of this compound to rhesus monkeys resulted in a marked depression of circulating progesterone concentrations. nih.gov Similarly, in pregnant rats, a single oral dose of this compound induced a precipitous decline in circulating progesterone levels, leading to the resorption of all fetuses. nih.gov This potent anti-progestational effect underscores the critical role of 3β-HSD in maintaining pregnancy and highlights the efficacy of this compound in disrupting this process. The luteolytic (corpus luteum-destroying) and abortifacient properties of this compound are a direct consequence of this profound inhibition of progesterone synthesis. wikipedia.orgnih.govnih.gov

| Study Animal | This compound Administration | Observed Effect on Progesterone | Reference |

|---|---|---|---|

| Rhesus Monkeys | Oral administration | Marked depression of circulating progesterone concentrations | nih.gov |

| Pregnant Rats | Single oral dose (12 mg/kg) | Precipitous decline in circulating progesterone levels | nih.gov |

The synthesis of corticosteroids, including cortisol and aldosterone, also relies on the initial conversion of pregnenolone to progesterone by 3β-HSD. Therefore, this compound's inhibitory action is expected to impact the production of these vital hormones.

However, the available research presents a somewhat nuanced picture. One study in rhesus monkeys reported that while this compound inhibited gonadal and placental progesterone production, it had no effect on cortisol production. nih.gov Conversely, a study in rats noted a dose-related increase in adrenal weight following this compound administration, an effect consistent with the known adrenal inhibitory properties of the drug. nih.gov This suggests that this compound may indeed modulate corticosteroid synthesis, potentially leading to a compensatory response in the adrenal glands. The discrepancy between these findings may be attributable to species-specific differences in adrenal physiology or the specific experimental conditions. Further research is needed to fully elucidate the precise effects of this compound on the synthesis of various corticosteroids.

In vitro studies have demonstrated that this compound can inhibit testosterone secretion. In decapsulated mouse testes, a concentration of 50 micrograms/ml of this compound significantly inhibited testosterone secretion in response to human chorionic gonadotropin (hCG). nih.gov This finding directly supports the role of this compound in disrupting the androgen synthesis pathway. As estrogens are synthesized from androgens, a reduction in androgen precursors would consequently lead to a decrease in estrogen formation.

| Experimental Model | This compound Concentration | Observed Effect on Testosterone | Reference |

|---|---|---|---|

| Decapsulated mouse testes (in vitro) | 50 micrograms/ml | Significant inhibition of hCG-stimulated testosterone secretion | nih.gov |

Putative Interactions with Steroid Receptors and Associated Cellular Processes

While the primary mechanism of action of this compound is clearly defined as the competitive inhibition of 3β-HSD, the possibility of its direct interaction with steroid receptors has not been extensively investigated in the available scientific literature. A study on the interceptive activity of this compound in rhesus monkeys noted that the compound is "devoid of apparent hormonal activity," which suggests a lack of direct agonistic or antagonistic effects at steroid hormone receptors. nih.gov

Pharmacological Research and Biological Activities of Azastene in Preclinical Models

Steroidogenesis Inhibition Studies in In Vitro Systems and Animal Models

Azastene's primary mechanism of action is the competitive inhibition of 3β-hydroxysteroid dehydrogenase (3β-HSD), a crucial enzyme in the biosynthesis of various steroid hormones, including progesterone, corticosteroids, androgens, and estrogens.

Effects on Ovarian Steroidogenesis and Luteolytic Activity in Animal Models

Preclinical studies in several animal models have demonstrated this compound's potent effects on ovarian function, primarily through the disruption of progesterone synthesis, leading to luteolytic activity.

In rhesus monkeys, this compound has been shown to be an orally effective luteolytic agent. nih.gov Administration of this compound to nonpregnant rhesus monkeys reversed the increase in progesterone production stimulated by human chorionic gonadotropin (hCG) and the associated delay in the onset of menstruation. nih.gov In one study, oral administration of 500 mg of this compound during the luteal phase resulted in a significant depression of circulating progesterone levels and, in some instances, induced early menstruation. nih.gov This luteolytic effect was not overcome by the simultaneous administration of hCG. nih.gov Furthermore, in vitro studies using dispersed luteal cells from rhesus monkey corpora lutea showed that this compound markedly inhibited progesterone production. nih.gov

In rats, this compound also demonstrated significant inhibition of ovarian steroidogenesis. The reduction in progesterone levels is attributed to the competitive inhibition of ovarian 3β-hydroxysteroid dehydrogenase activity. nih.gov This targeted inhibition of progesterone synthesis forms the basis of its observed effects on pregnancy in this animal model.

Table 1: Effects of this compound on Ovarian Function in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rhesus Monkey | Reverses hCG-stimulated progesterone production. Induces a marked depression in circulating progesterone during the luteal phase. | nih.govnih.gov |

| Rat | Competitively inhibits ovarian 3β-hydroxysteroid dehydrogenase, leading to a decline in circulating progesterone levels. | nih.gov |

Comparative Inhibition of Adrenal Steroidogenesis by this compound in Animal Models

In addition to its effects on ovarian steroidogenesis, this compound is also known to inhibit adrenal steroidogenesis.

In rats, the adrenal inhibitory properties of this compound have been documented. nih.gov Daily administration of high doses of this compound to female rats for two weeks resulted in a dose-related increase in adrenal weight, which is consistent with an inhibitory effect on adrenal steroid production leading to a compensatory response. nih.gov

A study in rhesus monkeys, however, indicated that while this compound inhibits gonadal and placental progesterone production, it appeared to have no effect on cortisol production in this primate model. nih.gov This suggests potential species-specific differences in the comparative sensitivity of adrenal versus gonadal steroidogenesis to this compound.

Investigation of this compound's Impact on Placental Progesterone Secretion in In Vitro Models

The effect of this compound on placental progesterone synthesis has been investigated in vitro, yielding some conflicting results.

One in vitro study analyzing the effects of four synthetic steroidogenic inhibitors on human placental enzyme systems at term found that this compound dose-dependently inhibited 3β-hydroxysteroid dehydrogenase with an IC50 of 1 µM. nih.gov The same study noted that this compound also competitively inhibited 20α-hydroxysteroid dehydrogenase with an IC50 of 0.6 µM, while it did not affect the cholesterol side-chain cleavage enzyme or aromatase activity. nih.gov

Conversely, another in vitro study using explants of villous tissue from 8- to 10-week human placentas reported that this compound, at concentrations ranging from 0.3 to 150 µmol/l, had no marked effect on the secretion of progesterone. nih.gov The authors of this study suggested that the 3β-HSD in human placental tissue might be less accessible to this compound or that the inhibitory activity observed in rhesus monkeys could be due to a metabolite of the compound. nih.gov

Table 2: In Vitro Effects of this compound on Human Placental Steroidogenic Enzymes

| Enzyme | Effect | IC50 | Reference |

|---|---|---|---|

| 3β-Hydroxysteroid Dehydrogenase | Dose-dependent inhibition | 1 µM | nih.gov |

| 20α-Hydroxysteroid Dehydrogenase | Competitive inhibition | 0.6 µM | nih.gov |

| Cholesterol Side-Chain Cleavage Enzyme | No influence | - | nih.gov |

| Aromatase | No effect | - | nih.gov |

| Progesterone Secretion (in placental explants) | No marked effect | - | nih.gov |

Analysis of Immunosuppressive Properties Attributed to this compound

The immunosuppressive properties of this compound are considered to be a consequence of its inhibition of corticosteroid synthesis. nih.gov Glucocorticoids play a critical role in modulating the immune system, and their suppression can lead to a reduction in immune responses. nih.gov The inhibition of 3β-HSD by this compound would lead to decreased production of cortisol, a key glucocorticoid, thus potentially exerting an immunosuppressive effect. It is important to distinguish this compound from Azelastine, an anti-allergic drug that has also been shown to have immunosuppressive effects through different mechanisms, such as interfering with IL-2 responsiveness. nih.gov

Preclinical Assessment of this compound as a Contraceptive and Abortifacient in Animal Models

The potent inhibitory effect of this compound on progesterone synthesis has led to its extensive evaluation as a contraceptive and abortifacient agent in preclinical animal models.

In inseminated rhesus monkeys, this compound prevented pregnancy when administered for 5 days starting on day 24 of the menstrual cycle. nih.gov It was also effective in terminating pregnancy when given for 5 days at approximately day 26, day 50, or day 80 of gestation. nih.gov The interceptive action of the drug could be prevented by the concurrent administration of progesterone, confirming that its effects are mediated by progesterone deprivation. nih.gov

In pregnant rats, a single oral dose of this compound on day 10 of pregnancy induced the resorption of all fetuses, accompanied by a sharp decline in circulating progesterone levels. nih.gov Similar to the findings in monkeys, the abortifacient effect in rats was prevented by a single, concurrent injection of progesterone, highlighting that the interruption of pregnancy is due to an acute and reversible progesterone withdrawal. nih.gov

In Vitro Studies on Antiproliferative and Cytotoxic Effects of this compound and Related Aza-Steroids in Cell Lines

While specific studies on the antiproliferative and cytotoxic effects of this compound are limited in the reviewed literature, research on related aza-steroids and the compound Azelastine provides insights into the potential of this class of molecules in cancer research.

Studies on Azelastine hydrochloride have demonstrated its antiproliferative and cytotoxic properties in various cancer cell lines. In HeLa cervical cancer cells, Azelastine induced apoptosis, autophagy, and mitotic catastrophe. nih.govnih.gov In human colorectal adenocarcinoma cells (HT-29), it has been shown to induce apoptosis. Research has also indicated its ability to inhibit cell proliferation in glioblastoma cell lines (U251 and T98G) in a dose-dependent manner. researchgate.net

Other research on novel 4-azapregnene derivatives has shown significant cytotoxic activity in hormone-dependent LNCaP and T47-D cancer cell lines, as well as in androgen-independent PC-3 cells. mdpi.com Similarly, studies on 7-aza-des-A-steroids have reported very strong cytotoxic effects on the HL-60 human leukemia cell line. nih.gov While these findings are for related but distinct molecules, they suggest that the aza-steroid scaffold, to which this compound belongs, may possess antiproliferative and cytotoxic potential that warrants further investigation.

Future Research on this compound: Unlocking its Full Therapeutic Potential

This compound, a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), has long been recognized for its role in modulating steroidogenesis. wikipedia.org By blocking the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids, this compound effectively impedes the production of a wide array of steroid hormones, including progesterone, androgens, estrogens, and corticosteroids. wikipedia.orgwikipedia.org This fundamental mechanism of action has positioned this compound as a compound of interest for various therapeutic applications. However, to fully harness its potential and address the nuances of its biological activity, future research must venture into more sophisticated and targeted investigations. The following sections outline key areas of prospective research that could significantly advance our understanding and application of this compound.

Q & A

Advanced Question

- Knockout Models : Use CRISPR-edited adrenal cells lacking feedback regulators (e.g., ACTH receptors).

- Co-Administration Studies : Pair this compound with progesterone (to block luteal phase interference in reproductive studies) .

- Temporal Sampling : Collect data at multiple timepoints to distinguish primary inhibition from downstream hormonal cascades .

What statistical frameworks are optimal for analyzing this compound's non-linear dose-response relationships in heterogeneous tissues?

Advanced Question

- Hill Slope Modeling : Quantifies cooperative binding effects in enzyme inhibition assays.

- Mixed-Effects Models : Accounts for inter-individual variability in in vivo studies.

- Bayesian Hierarchical Analysis : Integrates historical data (e.g., prior EC₅₀ values) to refine parameter estimates .

How can computational docking studies improve understanding of this compound's interaction with 3β-hydroxysteroid dehydrogenase?

Advanced Question

- Molecular Dynamics Simulations : Predict binding affinity and residence time at the enzyme's active site.

- Free Energy Perturbation (FEP) : Quantifies energy changes during ligand-enzyme interactions.

- Validation : Cross-reference docking results with mutagenesis data (e.g., Ala-scanning of catalytic residues) .

What are the best practices for presenting this compound's pharmacological data to ensure clarity and reproducibility?

Basic Question

- Structured Tables : Include raw data (e.g., IC₅₀, standard deviations) and statistical tests used.

- Supplementary Materials : Provide spectra, crystallography files, and raw assay datasets.

- Detailed Legends : Explain abbreviations and experimental conditions for figures .

How do researchers address ethical and methodological challenges in translating this compound studies from rodents to primates?

Advanced Question

- Dose Scaling : Apply allometric scaling (body surface area or metabolic rate) to adjust doses.

- Ethical Oversight : Follow institutional guidelines for primate studies, including minimal effective doses and humane endpoints.

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify species-specific disparities .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and N95 masks to avoid inhalation of particulates.

- Ventilation : Conduct synthesis in fume hoods with HEPA filters.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.